molecular formula C16H20N4O2S3 B254423 4-amino-3-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B254423
M. Wt: 396.6 g/mol
InChI Key: WOWZADMVTASWGZ-UHFFFAOYSA-N
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Description

4-amino-3-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a benzothiophene moiety, and multiple functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzothiophene moiety and the subsequent addition of the amino and carbonyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production often utilizes advanced techniques such as automated reactors, in-line monitoring, and purification systems to achieve consistent and high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-amino-3-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-3-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
  • Ethyl 3-[(3-amino-4-methylamino)benzoyl]-N-(pyridin-2-yl)propanoate
  • 3-[(3-amino-4-methylamino)benzoyl]pyridine-2-ylamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H20N4O2S3

Molecular Weight

396.6 g/mol

IUPAC Name

4-amino-3-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H20N4O2S3/c1-3-20-12(17)11(25-16(20)23)14(22)19-15-10(13(21)18-2)8-6-4-5-7-9(8)24-15/h3-7,17H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

WOWZADMVTASWGZ-UHFFFAOYSA-N

SMILES

CCN1C(=C(SC1=S)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC)N

Canonical SMILES

CCN1C(=C(SC1=S)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC)N

Origin of Product

United States

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